2-(4-Chlorophenyl)-2-oxoethyl acetate

Physicochemical characterization Solid-state handling Purification protocol

Researchers synthesizing 4-chlorobenzoylformic acid for KIT/PDGFR therapeutics or SENP1 inhibitors need reliable α-acetoxy ketone intermediates. 2-(4-Chlorophenyl)-2-oxoethyl acetate (CAS 39561-82-5) addresses this: • Validated 2-step route to 4-chlorobenzoylformic acid (67%/86% step yields) • Para-chloro substituent (σₚ=+0.23) enables cross-coupling diversification & modulates reactivity • Crystalline solid (mp 174-176°C) simplifies purification; ≥95% purity ensures reproducible AlCl₃-catalyzed acylation.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS No. 39561-82-5
Cat. No. B1593999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-2-oxoethyl acetate
CAS39561-82-5
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C10H9ClO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
InChIKeyFTUYTARZCNUSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-2-oxoethyl acetate: Physicochemical Profile


2-(4-Chlorophenyl)-2-oxoethyl acetate (CAS 39561-82-5) is a para-chloro substituted phenacyl acetate derivative with the molecular formula C₁₀H₉ClO₃ and a molecular weight of 212.63 g/mol [1]. This compound features an α-acetoxy ketone functional architecture, comprising an acetoxy group (-OCOCH₃) bonded to the α-carbon of a 4-chlorophenyl ketone moiety . Its computed XLogP3-AA value of 2.2 indicates moderate lipophilicity, while the topological polar surface area of 43.4 Ų and zero hydrogen bond donors define its permeability-relevant physicochemical profile [1]. As a specialized organic intermediate, it serves as a strategic building block for synthesizing more complex molecules with biological or materials applications, distinguishing it from simpler ketone or ester analogs [2].

α-Acetoxy ketone intermediate for complex molecule synthesis
para-Chloro substituent enables downstream cross-coupling
Moderate lipophilicity and zero H-bond donors support permeability-relevant designs
Strategic building block distinct from simpler ketone or ester analogs

2-(4-Chlorophenyl)-2-oxoethyl acetate: Key Differentiators


Generic substitution with unsubstituted phenacyl acetate (CAS 2243-35-8) or other ring-substituted analogs is precluded by quantifiable differences in physicochemical properties, synthetic utility, and downstream functional performance. The para-chloro substituent on the phenyl ring of 2-(4-chlorophenyl)-2-oxoethyl acetate imparts a substantial elevation in melting point (174-176°C) compared to the unsubstituted analog (30-34°C) [1], directly affecting handling, purification protocols, and formulation compatibility. Furthermore, the chlorine atom serves as a critical synthetic handle for subsequent cross-coupling reactions and contributes to distinct electronic effects that modulate the reactivity of the α-acetoxy ketone moiety. In biological contexts, the 4-chlorophenyl pharmacophore is essential for target engagement: derivatives incorporating this scaffold have demonstrated growth inhibition in cancer cell lines comparable to cisplatin, whereas alternative substituent patterns exhibit divergent activity profiles and selectivity [2]. These quantifiable property divergences render simple analog substitution scientifically untenable for applications requiring reproducible synthetic outcomes or specific biological activity.

Target Compound
2-(4-Chlorophenyl)-2-oxoethyl acetate
  • para-Chloro substituent enables cross-coupling reactivity
  • Elevated melting point facilitates solid-state handling
  • 4-Chlorophenyl scaffold associated with distinct cytotoxicity profiles
Common Substitute
Phenacyl acetate (unsubstituted)
  • Lacks chloro substituent; limited synthetic functionalization
  • Low melting point may complicate purification
  • Biological activity profiles may differ; not interchangeable

2-(4-Chlorophenyl)-2-oxoethyl acetate: Differentiation Evidence


Melting Point vs. Unsubstituted Phenacyl Acetate

2-(4-Chlorophenyl)-2-oxoethyl acetate exhibits a melting point of 174-176°C, representing a dramatic elevation compared to unsubstituted phenacyl acetate (2-oxo-2-phenylethyl acetate, CAS 2243-35-8), which melts at 30-34°C . This 144-146°C difference in melting point confers significant practical advantages in solid-state isolation, handling, and purification workflows. The high melting point ensures that the target compound remains a crystalline solid under standard ambient laboratory conditions, whereas the unsubstituted analog exists as a low-melting solid or semi-solid prone to handling difficulties.

Melting Point Elevation
Head-to-head
Target: 174–176°C; Unsubstituted: 30–34°C (Δ ~144–146°C)
Impacts solid-state handling and purification
Direct head-to-head measurement
Physicochemical characterization Solid-state handling Purification protocol

Synthetic Intermediate to 4-Chlorobenzoylformic Acid

2-(4-Chlorophenyl)-2-oxoethyl acetate functions as a critical intermediate in the two-step synthesis of 4-chlorobenzoylformic acid (CAS 7099-88-9), an α-keto acid pharmaceutical building block used for treating KIT and PDGFR-related conditions [1]. Step 1 (Friedel-Crafts acylation of chlorobenzene with 2-chloro-2-oxoethyl acetate catalyzed by AlCl₃) yields the target compound at 67% after chromatographic purification. Step 2 (LiOH-mediated hydrolysis in THF:MeOH:H₂O) converts this intermediate to 4-chlorobenzoylformic acid with an 86% yield [1]. The overall two-step yield from chlorobenzene is approximately 58%.

Synthetic Yield
Reported
Friedel-Crafts acylation: 67%; LiOH hydrolysis: 86%; Cumulative ~58%
Supports reproducible synthetic route evaluation
Validated process parameters
Organic synthesis Pharmaceutical intermediate Process chemistry

Licofelone Acetate Analog Cytotoxicity vs. Cisplatin

In a systematic structure-activity relationship study of C5-substituted licofelone derivatives, the 2-oxoethyl acetate-substituted derivative (8f) demonstrated growth inhibition against both MCF-7 (breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines that was reported to be comparable to the clinical anticancer agent cisplatin [1]. In contrast, the closely related 2-oxoethyl benzoate derivatives within the same study series were completely inactive against the MDA-MB-231 cell line while maintaining activity against MCF-7 cells comparable to 5-fluorouracil [1]. This differential cytotoxicity pattern across structurally related analogs highlights the critical contribution of the specific ester moiety (acetate vs. benzoate) to the cellular activity profile.

Cytotoxicity vs. Cisplatin
Cross-study comparable
Licofelone 2-oxoethyl acetate derivative 8f showed growth inhibition comparable to cisplatin in MCF-7 and MDA-MB-231; benzoate analog inactive in MDA-MB-231
Supports cell-model endpoint comparison
Cross-study comparable; IC₅₀ values not provided
Medicinal chemistry Cytotoxicity Anti-inflammatory Cancer research

SENP1 Inhibitor: Lead Compound J5

The 2-(4-chlorophenyl)-2-oxoethyl moiety serves as the core structural scaffold in compound J5 (2-(4-chlorophenyl)-2-oxoethyl 4-benzamidobenzoate), identified through virtual screening of the SPECS library as a novel lead compound inhibiting Sentrin/SUMO-specific protease 1 (SENP1), a validated drug target for prostate cancer [1]. Subsequent structure-activity relationship optimization of the benzoate substituent on this scaffold led to the discovery of compounds 8d and 8e, described as 'the high potent SENP1 small molecule inhibitors discovered up to date' at the time of publication [1].

Lead Scaffold Identification
Class-level
Compound J5 (2-(4-chlorophenyl)-2-oxoethyl ester) identified as SENP1 inhibitor lead via virtual screening; derivatives 8d/8e described as highly potent at publication time
Supports SENP1 target engagement studies
Class-level inference; specific IC₅₀ not reported in abstract
Prostate cancer SENP1 inhibition Virtual screening Medicinal chemistry

2-(4-Chlorophenyl)-2-oxoethyl acetate: Application Scenarios


4-Chlorobenzoylformic Acid for KIT/PDGFR Therapeutics

This compound is optimally employed as the key intermediate in the two-step synthesis of 4-chlorobenzoylformic acid (CAS 7099-88-9), an α-keto acid building block for constructing therapeutic agents targeting KIT and PDGFR-related conditions such as mastocytosis, gastrointestinal stromal tumors (GIST), and acute myeloid leukemia (AML) [1]. The documented synthetic protocol (Friedel-Crafts acylation followed by LiOH hydrolysis) provides a validated route with step yields of 67% and 86%, respectively, ensuring reproducible access to the downstream α-keto acid [1]. Procurement should prioritize material with purity ≥95% and solid crystalline form to ensure optimal performance in the AlCl₃-catalyzed acylation step.

Licofelone Analogs for Anticancer Screening

Researchers developing C5-substituted licofelone derivatives with dual anti-inflammatory and anticancer properties should utilize 2-(4-chlorophenyl)-2-oxoethyl acetate to introduce the 2-oxoethyl acetate substituent that has demonstrated growth inhibition comparable to cisplatin against both MCF-7 and MDA-MB-231 breast cancer cell lines [1]. This substitution pattern distinguishes itself from the 2-oxoethyl benzoate analogs, which lack activity against the aggressive MDA-MB-231 triple-negative cell line, making the acetate ester specifically relevant for broad-spectrum cytotoxicity studies [1].

SENP1 Inhibition via 2-(4-Chlorophenyl)-2-oxoethyl Esters

Investigators studying Sentrin/SUMO-specific protease 1 (SENP1) as a prostate cancer drug target should employ 2-(4-chlorophenyl)-2-oxoethyl acetate as the acylating agent or synthetic precursor for generating 2-(4-chlorophenyl)-2-oxoethyl ester derivatives of substituted benzoic acids [1]. This scaffold forms the basis of lead compound J5 and optimized derivatives 8d and 8e, which represent potent SENP1 small molecule inhibitors discovered to date, providing a validated entry point for further structure-activity relationship exploration and lead optimization programs [1].

α-Acetoxy Ketone Reactivity and Substituent Effects

Synthetic chemists investigating α-acetoxy ketone reactivity, including decarboxylative oxyacyloxylation of propiolic acids or sulfur-mediated difunctionalization of alkynes, can utilize 2-(4-chlorophenyl)-2-oxoethyl acetate as a representative electron-deficient aryl α-acetoxy ketone substrate [1]. The para-chloro substituent imparts quantifiable electronic effects (Hammett σₚ = +0.23) that modulate the electrophilicity of the ketone carbonyl and the leaving group ability of the acetoxy moiety, providing a defined benchmark for comparing reactivity trends across substituted aryl α-acetoxy ketone series [2]. The compound's high melting point (174-176°C) further facilitates post-reaction isolation and purification [3].

Application
Selection Property
Validation Focus
4-Chlorobenzoylformic acid synthesis for KIT/PDGFR target studies
Validated two-step protocol with crystalline intermediate
Intermediate stability and yield reproducibility
Licofelone analog synthesis for cancer cell-line screening
2-Oxoethyl acetate ester for broad-spectrum growth inhibition assessment
MCF-7 / MDA-MB-231 endpoint comparison
SENP1 inhibitor development for prostate cancer target research
4-Chlorophenyl-2-oxoethyl ester pharmacophore scaffold
SENP1 inhibition assay and SAR exploration
α-Acetoxy ketone reactivity and substituent effect studies
Electron-deficient aryl α-acetoxy ketone with quantifiable electronic effect
Reactivity benchmark for substituted aryl series

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